5-(3-Chlorophenyl)oxazole

Vue d'ensemble

Description

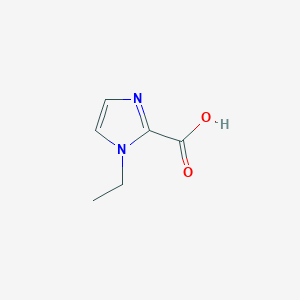

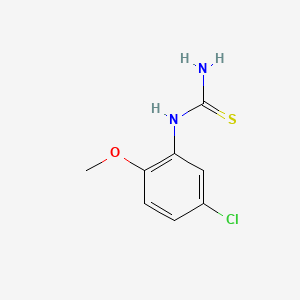

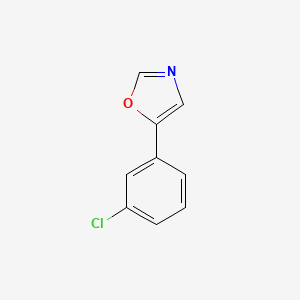

5-(3-Chlorophenyl)oxazole is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

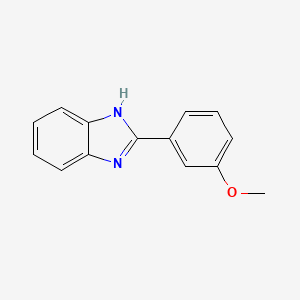

The molecular structure of this compound consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The 3-chlorophenyl group is attached to the oxazole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, oxazole derivatives in general have been studied for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these activities .Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.60 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 154 . It has one rotatable bond . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Anticancer and Antimicrobial Properties:

- Research by (Katariya et al., 2021) has synthesized and studied novel heterocyclic compounds incorporating oxazole, which showed significant anticancer activity against a panel of 60 cancer cell lines and performed well against various pathogenic strains in antibacterial and antifungal activities.

Neurotrophic Factor Induction:

- A study by (Maekawa et al., 2003) demonstrated that certain 5-(omega-aryloxyalkyl)oxazole derivatives notably increased brain-derived neurotrophic factor (BDNF) production, suggesting potential applications in neurobiology and the treatment of neurological disorders.

Coordination Chemistry and Organic Synthesis:

- (Gómez et al., 1999) focused on 4,5-dihydro-1,3-oxazole ligands, commonly known as 2-oxazolines, and their use as chiral auxiliaries in asymmetric organic syntheses, highlighting their versatility in ligand design and modulation.

Optoelectronic Properties:

- Research by (Abbas et al., 2018) on two new bicyclic oxazolidine compounds demonstrated significant findings related to their electronic and photophysical properties, which could have implications for material science and optoelectronics.

Antibacterial Activity:

- A study by (Mehta, 2016) synthesized novel heterocyclic compounds with oxazole fragments that showed good antibacterial activity, indicating potential applications in developing new antimicrobial agents.

Amyloidogenesis Inhibition:

- Research conducted by (Razavi et al., 2005) synthesized oxazoles as inhibitors of transthyretin (TTR) amyloid fibril formation, with certain substitutions leading to significant reduction in amyloidogenesis, suggesting therapeutic potential in amyloid diseases.

Antioxidative Activity:

- A study by (Miao et al., 2004) on 5-(3'-indolyl)-oxazoles showed potent antioxidative effects, highlighting potential applications as antioxidants in pharmaceuticals and nutraceuticals.

Safety and Hazards

Mécanisme D'action

Target of Action

Oxazole derivatives, including 5-(3-Chlorophenyl)oxazole, have been found to have a wide spectrum of biological activities . .

Mode of Action

The mode of action of oxazole derivatives is largely dependent on their substitution pattern .

Biochemical Pathways

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, suggesting diverse potential effects at the molecular and cellular level .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation .

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHPUNGYNOCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370952 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-76-4 | |

| Record name | 5-(3-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.